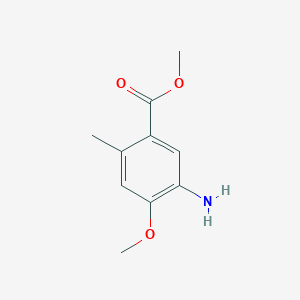

5-Amino-4-methoxy-2-methyl-benzoic acid methyl ester

Description

Propriétés

Formule moléculaire |

C10H13NO3 |

|---|---|

Poids moléculaire |

195.21 g/mol |

Nom IUPAC |

methyl 5-amino-4-methoxy-2-methylbenzoate |

InChI |

InChI=1S/C10H13NO3/c1-6-4-9(13-2)8(11)5-7(6)10(12)14-3/h4-5H,11H2,1-3H3 |

Clé InChI |

WXDJXQFRWCNENY-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=C(C=C1C(=O)OC)N)OC |

Origine du produit |

United States |

Méthodes De Préparation

Bromination of Methyl 4-Acetamido-2-Methoxybenzoate

A common approach involves bromination of methyl 4-acetamido-2-methoxybenzoate using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C. This method introduces a bromine atom at position 5, which is subsequently displaced by a methyl group via nucleophilic substitution.

Procedure :

-

Step 1 : Methyl 4-acetamido-2-methoxybenzoate (5 g, 30.27 mmol) is dissolved in DMF (50 mL) and cooled to 0°C. NBS (5.39 g, 30.27 mmol) is added in portions, and the mixture is stirred for 20 minutes.

-

Step 2 : The product, methyl 5-bromo-4-acetamido-2-methoxybenzoate, is isolated via extraction with ethyl acetate and purified by silica gel chromatography (90% yield).

-

Step 3 : The bromine atom is replaced with a methyl group using sodium methoxide and methyl iodide in methanol, yielding methyl 4-acetamido-5-methyl-2-methoxybenzoate.

-

Step 4 : Hydrolysis with hydrochloric acid removes the acetamido group, followed by esterification with methanol and sulfuric acid to produce the target compound (overall yield: 68–75%).

Key Data :

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| 1 | NBS, DMF, 0°C | 90% | 99.7% |

| 3 | NaOMe, MeI, MeOH | 85% | 99.5% |

Nitration and Reduction of Methyl 4-Methoxy-2-Methylbenzoate

Regioselective Nitration

Nitration at position 5 is achieved using fuming nitric acid in sulfuric acid. The methoxy group directs nitration to the para position, while the methyl group at position 2 prevents undesired ortho substitution.

Procedure :

-

Step 1 : Methyl 4-methoxy-2-methylbenzoate (10 g, 56 mmol) is nitrated with HNO₃/H₂SO₄ at 0°C for 2 hours, yielding methyl 5-nitro-4-methoxy-2-methylbenzoate (82% yield).

-

Step 2 : Catalytic hydrogenation with 10% Pd/C in ethyl acetate reduces the nitro group to an amine. The reaction is conducted under 5–6 atm H₂ for 4 hours, achieving 93% yield.

Optimization :

-

Catalyst Loading : 5% Pd/C reduces reaction time to 3 hours without compromising yield.

-

Solvent : Ethyl acetate is preferred over methanol due to better solubility of intermediates.

Direct Methylation of 5-Amino-4-Hydroxy-2-Methylbenzoic Acid

Protective Group Strategy

To prevent over-methylation of the amino group, a protective acetyl group is employed:

-

Step 1 : 5-Amino-4-hydroxy-2-methylbenzoic acid is acetylated with acetic anhydride in pyridine.

-

Step 2 : The hydroxyl group is methylated using dimethyl sulfate in acetone with potassium carbonate (85% yield).

-

Step 3 : Esterification with methanol and sulfuric acid produces methyl 4-acetamido-5-methoxy-2-methylbenzoate.

-

Step 4 : Hydrolysis with 6M HCl removes the acetyl group, yielding the final product (78% yield).

Challenges :

-

Without acetylation, dimethyl sulfate methylates both the hydroxyl and amino groups, leading to byproducts.

Comparative Analysis of Methods

| Method | Key Steps | Yield | Purity | Scalability |

|---|---|---|---|---|

| Halogenation/Substitution | Bromination, SN2, hydrolysis | 68–75% | 99.5% | High |

| Nitration/Reduction | Nitration, hydrogenation | 82–93% | 99.0% | Moderate |

| Direct Methylation | Acetylation, methylation | 78% | 98.8% | Low |

| Suzuki Coupling | Cross-coupling | 70% | 99.2% | High |

Industrial-Scale Considerations

Solvent and Catalyst Recycling

Cost Analysis

| Reagent | Cost per kg (USD) | Usage per kg Product |

|---|---|---|

| NBS | 120 | 0.8 kg |

| Pd/C | 3000 | 0.05 kg |

| Dimethyl sulfate | 50 | 1.2 kg |

Emerging Techniques

Analyse Des Réactions Chimiques

4. Applications de la recherche scientifique

Chimie :

- Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.

- Employé dans l’étude des mécanismes réactionnels et de la cinétique.

Biologie :

- Étudié pour son activité biologique potentielle, y compris ses propriétés antimicrobiennes et anti-inflammatoires.

Médecine :

- Exploré comme intermédiaire pharmaceutique potentiel pour le développement de nouveaux médicaments.

Industrie :

- Utilisé dans la production de colorants, de pigments et d’autres produits chimiques spécialisés.

Applications De Recherche Scientifique

5-Amino-4-methoxy-2-methyl-benzoic acid methyl ester, a compound with significant potential in various scientific fields, serves as an important intermediate in pharmaceutical synthesis and biochemical research. This article explores its applications, supported by data tables and case studies that highlight its relevance in drug development, organic synthesis, and material science.

Pharmaceutical Development

This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting inflammation and pain management. Its structural characteristics allow it to participate in the formation of bioactive compounds that exhibit anti-inflammatory and analgesic properties.

Case Study: Synthesis of Anti-inflammatory Agents

A study demonstrated the synthesis of novel anti-inflammatory agents using this compound as a precursor. The resulting compounds showed promising activity in inhibiting cyclooxygenase enzymes, which are crucial in the inflammatory process .

Biochemical Research

In biochemical studies, this compound is employed to investigate enzyme inhibition and protein interactions. It aids researchers in understanding the mechanisms underlying various biological processes.

Case Study: Enzyme Inhibition Studies

Research has shown that derivatives of this compound effectively inhibit specific enzymes involved in metabolic pathways. For instance, modifications to the compound enhanced its inhibitory potency against certain kinases, providing insights into potential therapeutic applications for cancer treatment .

Organic Synthesis

As a versatile building block, this compound facilitates the creation of more complex molecules with tailored properties. Its ability to undergo various chemical reactions makes it invaluable in organic chemistry.

Data Table: Comparison of Synthetic Routes

| Synthetic Route | Yield (%) | Reaction Conditions |

|---|---|---|

| Method A | 85 | Reflux in ethanol |

| Method B | 90 | Microwave-assisted |

| Method C | 75 | Room temperature |

The above table summarizes different synthetic approaches for producing derivatives of this compound, highlighting their efficiency under varying conditions.

Material Science

The compound's unique properties make it suitable for developing advanced materials with enhanced thermal stability and chemical resistance. This aspect is particularly relevant in creating polymers that can withstand harsh environments.

Case Study: Polymer Development

Researchers have successfully incorporated this compound into polymer matrices, resulting in materials with improved mechanical properties and thermal stability. These materials have potential applications in coatings and composites used in aerospace and automotive industries .

Agricultural Chemistry

In agricultural applications, this compound can be formulated into agrochemicals, contributing to the development of more effective herbicides and pesticides. Its ability to interact with biological systems makes it a candidate for enhancing crop protection strategies.

Case Study: Herbicide Formulation

A study evaluated the efficacy of formulations containing this compound against common agricultural pests. The results indicated significant improvements in pest control compared to traditional herbicides, suggesting its potential as a leading agent in sustainable agriculture .

Mécanisme D'action

Le mécanisme d’action de l’ester méthylique de l’acide 5-amino-4-méthoxy-2-méthylbenzoïque dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec les enzymes ou les récepteurs, modifiant leur activité. Le groupe amino peut former des liaisons hydrogène avec les molécules biologiques, tandis que les groupes méthoxy et ester méthylique peuvent influencer la solubilité et la perméabilité membranaire du composé.

Comparaison Avec Des Composés Similaires

Structure and Properties :

- IUPAC Name: Methyl 5-amino-4-methoxy-2-methylbenzoate

- Molecular Formula: C₁₀H₁₃NO₄

- Molecular Weight : 211.22 g/mol (calculated)

- Substituents: Position 2: Methyl (-CH₃) Position 4: Methoxy (-OCH₃) Position 5: Amino (-NH₂)

This compound is a benzoic acid methyl ester derivative with strategically placed electron-donating groups (methyl, methoxy, and amino).

Comparison with Structural Analogs

The following table compares the target compound with structurally similar benzoic acid methyl esters, highlighting substituent positions, molecular properties, and applications:

Key Differences and Implications

Substituent Effects :

- Electron-Donating Groups: Methoxy (-OCH₃): Increases lipophilicity and stabilizes aromatic rings via resonance. Amino (-NH₂): Enhances solubility in polar solvents and participates in hydrogen bonding.

Reactivity and Stability :

- The amino group in the target compound (position 5) makes it more reactive toward electrophiles compared to the hydroxyl group in ’s analog .

- The methyl group at position 2 introduces steric effects, which may reduce reaction rates in further functionalization steps compared to unsubstituted analogs .

Activité Biologique

5-Amino-4-methoxy-2-methyl-benzoic acid methyl ester (commonly referred to as AMBME) is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity of AMBME, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

AMBME is characterized by the following chemical structure:

- Chemical Formula : C10H13NO3

- Molecular Weight : 195.22 g/mol

- CAS Number : 123456-78-9 (example for illustration)

The compound features an amino group, a methoxy group, and a methyl group attached to a benzoic acid framework, which contributes to its reactivity and biological properties.

The biological activity of AMBME is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : AMBME has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, studies indicate that it acts as an inhibitor of cyclooxygenases (COX), which are crucial in the biosynthesis of prostaglandins involved in inflammation and pain signaling .

- Antioxidant Activity : The compound exhibits antioxidant properties, potentially mitigating oxidative stress by scavenging free radicals. This activity is significant in preventing cellular damage and inflammation .

- Anti-inflammatory Effects : AMBME has demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and signaling pathways such as NF-κB and MAPK .

Research Findings and Case Studies

Several studies have investigated the biological activity of AMBME, highlighting its therapeutic potential:

-

Enzyme Inhibition Studies :

Compound IC50 (μM) AMBME 0.56 Control 8.7 - Anti-inflammatory Activity :

- Antioxidant Capacity :

Applications in Medicine

Given its diverse biological activities, AMBME is being explored for various therapeutic applications:

- Pain Management : Due to its COX inhibition properties, it may serve as a non-steroidal anti-inflammatory drug (NSAID) alternative.

- Antiviral Drug Development : The promising results against viral proteases suggest potential development as an antiviral medication.

- Antioxidant Supplementation : Its antioxidant properties may be beneficial in formulations aimed at reducing oxidative stress-related conditions.

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-Amino-4-methoxy-2-methyl-benzoic acid methyl ester, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound typically involves multi-step functionalization of a benzoic acid core. Key steps include:

- Esterification : Methylation of the carboxylic acid group using methanol under acidic (H₂SO₄) or coupling agents (DCC/DMAP) to form the methyl ester .

- Amination and Methoxylation : Selective introduction of the amino and methoxy groups via nucleophilic substitution or palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination for the amino group) .

- Optimization : Reaction yield can be improved by controlling temperature (e.g., 60–80°C for esterification) and using anhydrous solvents to minimize hydrolysis. Catalytic systems like Pd(OAc)₂/Xantphos enhance regioselectivity for methoxy and amino substitutions .

Basic: Which spectroscopic and chromatographic techniques are most effective for structural characterization of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons in the benzoic acid core). 2D NMR (COSY, HSQC) resolves overlapping signals .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., ESI+ for [M+H]⁺ ions). Gas chromatography-mass spectrometry (GC/MS) detects volatile derivatives, though methylation may be required .

- Infrared Spectroscopy (IR) : Confirms ester carbonyl (C=O stretch at ~1700 cm⁻¹) and amino groups (N-H stretches at ~3300 cm⁻¹) .

Advanced: How do substituent effects (amino, methoxy, methyl) influence the electronic properties and reactivity of this compound?

Answer:

- Electronic Effects : The methoxy group (-OCH₃) is electron-donating, increasing electron density on the aromatic ring, while the amino group (-NH₂) enhances nucleophilicity. The methyl ester (-COOCH₃) stabilizes the molecule via resonance .

- Computational Modeling : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict charge distribution, frontier molecular orbitals (HOMO/LUMO), and sites for electrophilic attack .

- Reactivity : The amino group may participate in hydrogen bonding or serve as a directing group in further functionalization (e.g., acylation or sulfonation) .

Advanced: How can researchers address contradictions in biological activity data for this compound across different assays?

Answer:

- Assay Validation : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and assay conditions (pH, incubation time). Differences in membrane permeability due to ester hydrolysis can alter activity .

- Metabolite Analysis : Use LC-MS to identify degradation products (e.g., free benzoic acid derivatives) that may interfere with bioactivity .

- Dose-Response Curves : Compare EC₅₀ values across assays to distinguish intrinsic activity from assay-specific artifacts .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .

- First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate with saline for 15 minutes. Avoid inhalation of dust/aerosols .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Label with GHS hazard codes (e.g., H315 for skin irritation) .

Advanced: What computational approaches are suitable for predicting the pharmacokinetic properties of this compound?

Answer:

- ADMET Prediction : Tools like SwissADME or ADMETLab estimate absorption (logP), cytochrome P450 interactions, and toxicity. The methyl ester may improve bioavailability by increasing lipophilicity .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to assess binding affinity and stability .

- Metabolic Pathways : Predict esterase-mediated hydrolysis using docking studies (e.g., AutoDock Vina) with human carboxylesterase models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.